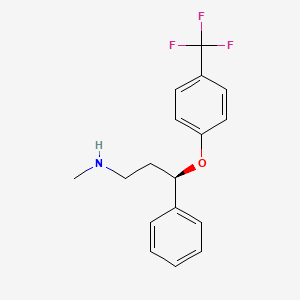![molecular formula C17H13NO4S B1224086 Methyl 3-[5-(phenylcarbamoyl)furan-2-yl]thiophene-2-carboxylate CAS No. 241488-22-2](/img/structure/B1224086.png)
Methyl 3-[5-(phenylcarbamoyl)furan-2-yl]thiophene-2-carboxylate
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[5-(phenylcarbamoyl)furan-2-yl]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to achieve the desired product. detailed industrial production methods are often proprietary and not publicly disclosed .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-[5-(phenylcarbamoyl)furan-2-yl]thiophene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
Methyl 3-[5-(phenylcarbamoyl)furan-2-yl]thiophene-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of Methyl 3-[5-(phenylcarbamoyl)furan-2-yl]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The anilinocarbonyl group may interact with enzymes or receptors, leading to various biological effects. The furan and thiophene rings can also play a role in its activity by stabilizing the compound and facilitating its interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Methyl 3-[5-(phenylcarbamoyl)furan-2-yl]thiophene-2-carboxylate include:
- Methyl 3-(5-{[(anilinocarbonyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate
- Methyl 3-(5-{[(anilinocarbonyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and ring structures. This unique arrangement allows it to exhibit distinct chemical and biological properties, making it valuable for various research applications .
Propriétés
IUPAC Name |
methyl 3-[5-(phenylcarbamoyl)furan-2-yl]thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4S/c1-21-17(20)15-12(9-10-23-15)13-7-8-14(22-13)16(19)18-11-5-3-2-4-6-11/h2-10H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLESMLWWGMYSAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)C2=CC=C(O2)C(=O)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2,4-dimethoxyphenyl)-(8-hydroxy-7-quinolinyl)methyl]benzamide](/img/structure/B1224006.png)
![1-(2-Fluorophenyl)-3-[2-(1-piperidinyl)phenyl]urea](/img/structure/B1224007.png)
![1-[2-(4-Chlorophenyl)ethyl]-3-(4-fluorophenyl)thiourea](/img/structure/B1224008.png)

![4-[[2-[(4-Methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]amino]benzoic acid ethyl ester](/img/structure/B1224011.png)
![ETHYL 5-HYDROXY-1-METHYL-4-[(MORPHOLIN-4-YL)METHYL]-2-[(PHENYLSULFANYL)METHYL]-1H-INDOLE-3-CARBOXYLATE](/img/structure/B1224017.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B1224018.png)
![2-(3-Chlorophenyl)-9-[4-(2-pyrazinyl)-1-piperazinyl]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B1224020.png)
![1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[(2-propyl-4-quinazolinyl)thio]ethanone](/img/structure/B1224021.png)


![BUTYL 2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETATE](/img/structure/B1224027.png)
![N-[5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-sulfanylidene-3-thiazolidinyl]-4-methylbenzenesulfonamide](/img/structure/B1224029.png)
![BUTYL 4-{[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}BENZOATE](/img/structure/B1224030.png)
